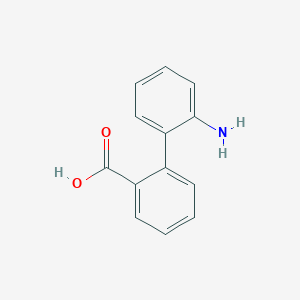

2-(2-Aminophenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Aminophenyl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where an amino group is attached to the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method allows for the regiospecific synthesis of the compound with a broad substrate scope in an atom-economical manner . Another method involves the solid-phase synthesis, which is efficient and yields high chiral purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(2-Aminophenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor and its role in biosynthesis pathways.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target.

Comparison with Similar Compounds

Similar Compounds

Para-Aminobenzoic Acid (PABA): Known for its role in the synthesis of folic acid and its use as a sunscreen agent.

2-Aminobenzophenone: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.

Uniqueness

2-(2-Aminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-substituted amino group allows for unique interactions and reactivity compared to para-substituted analogs like PABA.

Biological Activity

2-(2-Aminophenyl)benzoic acid, also known as 2-(2-aminobenzoyl)benzoic acid, is an organic compound with significant biological activity. Its unique structure, featuring a benzoic acid moiety attached to an amino-substituted phenyl group, contributes to its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its enzyme inhibition properties, potential anticancer effects, and other pharmacological activities.

Chemical Structure and Properties

- Molecular Formula: C13H11NO2

- Molar Mass: Approximately 213.23 g/mol

The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the amino group enhances its interaction with these enzymes, making it a candidate for further investigation in medicinal chemistry.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminobenzoic Acid | C7H7NO2 | Primarily used in dye synthesis. |

| 4-Aminobenzoic Acid | C7H7NO2 | Different position of amino group; used in pharmaceuticals. |

| 3-(4-Aminophenyl)benzoic Acid | C13H11NO2 | Potential anti-inflammatory properties. |

| 4-(2-Aminophenyl)benzoic Acid | C13H11NO2 | Variation in amino group positioning; used in organic synthesis. |

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives of benzoic acid, including this compound. The compound has been investigated for its ability to inhibit cancer cell growth and induce apoptosis.

Case Study: HDAC Inhibition

A study published in Nature reported that certain derivatives of benzoic acid could act as histone deacetylase (HDAC) inhibitors, leading to increased reactive oxygen species (ROS) generation and cell cycle arrest in cancer cells (e.g., HCT-116). Specifically, treatment with these compounds resulted in significant apoptotic cell death, as evidenced by increased caspase-3 levels and morphological changes in treated cells .

Pharmacological Activities

In addition to its anticancer properties, this compound has been studied for various pharmacological activities:

- Antibacterial and Antifungal Properties: Structural similarities to other bioactive compounds suggest potential antibacterial or antifungal effects; however, specific studies are needed to confirm these activities.

- Anti-inflammatory Effects: Some derivatives have shown promise as anti-inflammatory agents, potentially through inhibition of cyclooxygenases (COXs) .

Properties

CAS No. |

62938-98-1 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-(2-aminophenyl)benzoic acid |

InChI |

InChI=1S/C13H11NO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,14H2,(H,15,16) |

InChI Key |

MPXGYUHMYYDRPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.